molecular formula C36H60O7 B12323463 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

Cat. No.: B12323463
M. Wt: 604.9 g/mol
InChI Key: WMGBQZAELMGYNO-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is a complex organic compound with a unique structure. This compound is characterized by its multiple hydroxyl groups and a cyclopenta[a]phenanthrene core, which is a common structural motif in many natural products, including steroids and terpenoids. The presence of multiple methyl groups and a hepta-1,5-dien-2-yl side chain further adds to its complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. The key steps in the synthesis include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring closures.

    Introduction of the hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.

    Addition of the hepta-1,5-dien-2-yl side chain: This step may involve cross-coupling reactions, such as the Suzuki or Heck reactions, to attach the side chain to the core structure.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the ketones or aldehydes back to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include osmium tetroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides (for ether formation) and acyl chlorides (for ester formation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can form ethers or esters.

Scientific Research Applications

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of natural product synthesis.

    Biology: The compound’s structural similarity to steroids and terpenoids makes it a useful tool for studying the biological activity of these classes of compounds.

    Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is not well understood, but it is likely to involve interactions with various molecular targets and pathways. The compound’s structural similarity to steroids suggests that it may interact with steroid receptors, while its multiple hydroxyl groups suggest that it may also interact with enzymes involved in oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Cholesterol is a steroid with a similar cyclopenta[a]phenanthrene core structure.

    Beta-sitosterol: Beta-sitosterol is a plant sterol with a similar structure to cholesterol.

    Ergosterol: Ergosterol is a fungal sterol with a similar structure to cholesterol.

Uniqueness

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is unique in its combination of multiple hydroxyl groups, a hepta-1,5-dien-2-yl side chain, and a cyclopenta[a]phenanthrene core. This combination of features gives the compound unique reactivity and potential biological activity, making it a valuable tool for scientific research and industrial applications.

Properties

Molecular Formula

C36H60O7

Molecular Weight

604.9 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3

InChI Key

WMGBQZAELMGYNO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C

Origin of Product

United States

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